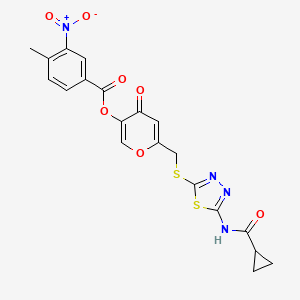

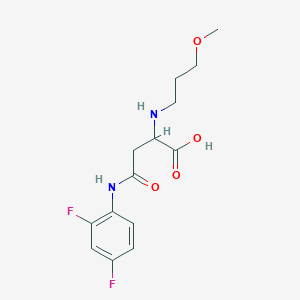

![molecular formula C10H16O B2982998 3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde CAS No. 125642-42-4](/img/structure/B2982998.png)

3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

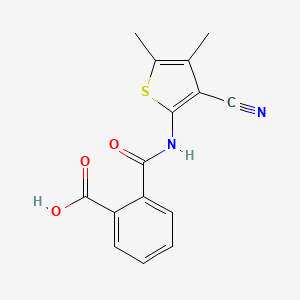

3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde is a chemical compound that has garnered considerable attention in the scientific community in recent years due to its unique properties and potential applications. It contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 3 four-membered rings, and 1 aldehyde (aliphatic) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 3 four-membered rings, and 1 aldehyde (aliphatic) . The InChI Code for this compound is1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12) .

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

- The study of the electron affinity of 3-tert-butyl-1-bicyclo[1.1.1]pentyl radical revealed it to be 14.8 ± 3.2 kcal/mol, with the acidity of 1-tert-butylbicyclo[1.1.1]pentane determined to be 408.5 ± 0.9 by the DePuy kinetic method. This research provides insights into the strong tertiary C-H bond energy in 1-tert-butylbicyclo[1.1.1]pentane, measured at 109.7 ± 3.3 kcal/mol, which is much larger than in isobutane and typical of an alkene or aromatic compound (Reed, Kass, Mondanaro, & Dailey, 2002).

Synthesis and Modification

- A novel method for the radical acylation of [1.1.1]propellane with aldehydes was developed, enabling straightforward access to bicyclo[1.1.1]pentane ketones, important for drug discovery (Qing Li, Lin Li, Qing Xu, & Fei Pan, 2022).

- The first method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane was reported, highlighting the method's utility in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).

- A selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues was achieved, inspiring future studies on the synthesis of other substituted BCPs (Ma, Sloman, Han, & Bennett, 2019).

- Efficient and practical methods were developed for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, demonstrating good yields and broad functional group compatibility (Wu, Xu, Wu, & Zhu, 2020).

Applications in Drug Design and Medicinal Chemistry

- Bicyclo[1.1.1]pentanes are utilized as sp3-rich bioisosteres for tert-butyl, internal alkynes, and aryl groups in drug design, offering advantages like high passive permeability and improved metabolic stability (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).

- The synthesis of α-quaternary bicyclo[1.1.1]pentanes through organophotoredox and hydrogen atom transfer catalysis was reported, demonstrating their potential as candidates for organic optoelectronic applications (Nugent, Sterling, Frank, Mousseau, & Anderson, 2021).

Propiedades

IUPAC Name |

3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2,3)10-4-9(5-10,6-10)7-11/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQCGQHFAGNIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12CC(C1)(C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125642-42-4 |

Source

|

| Record name | 3-tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

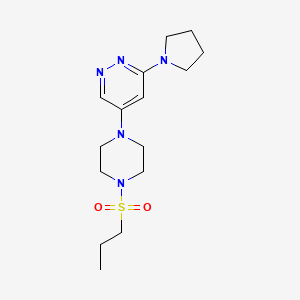

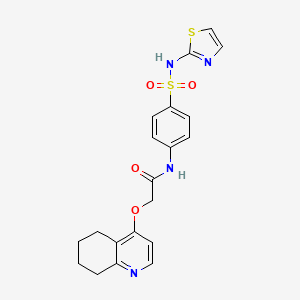

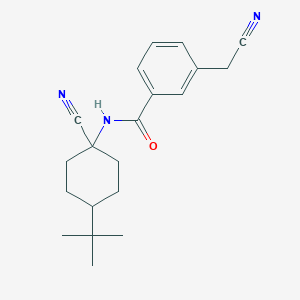

![(E)-4-(Dimethylamino)-N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-enamide](/img/structure/B2982922.png)

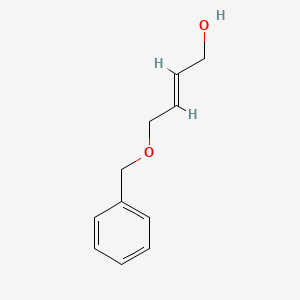

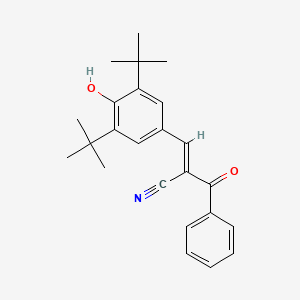

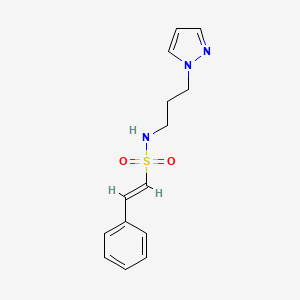

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2982926.png)

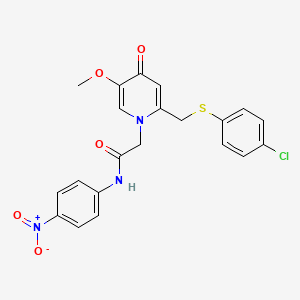

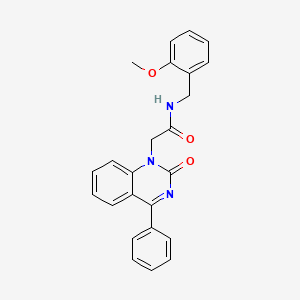

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)